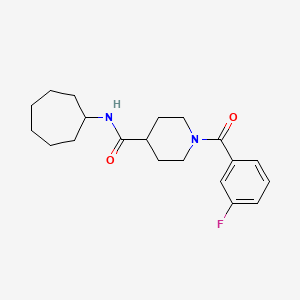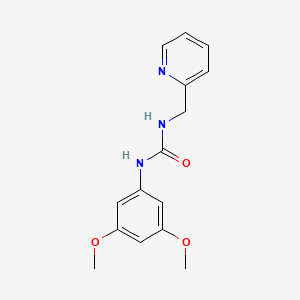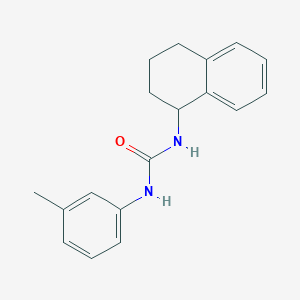
2-oxo-N-4-pyridinyl-1,2-dihydro-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-oxo-N-4-pyridinyl-1,2-dihydro-4-quinolinecarboxamide, often involves cyclization reactions and can be achieved through various synthetic routes. One such route is the intramolecular attack of lithiated pyridine and quinoline carboxamides alpha to nitrogen, leading to the formation of polycyclic heterocycles, such as pyrrolopyridines and azaspirocyclic beta-lactams (Clayden, Hamilton, & Mohammed, 2005). Another synthetic approach involves the condensation of anilines with dimethyl 4-oxopyrrolidine-1,3-dicarboxylate, followed by a reaction with Bredereck's reagent to produce pyrrolo[3,2-b]quinolines (Boisse, Gautret, Rigo, Goossens, Hénichart, & Gavara, 2008).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These compounds exhibit diverse structural features due to the presence of different substituents and functional groups. For instance, polymorphic modifications in quinoline carboxamide derivatives reveal differences in crystal packing and molecular interactions, highlighting the structural diversity within this class of compounds (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Chemical Reactions and Properties
Quinoline derivatives, including 2-oxo-N-4-pyridinyl-1,2-dihydro-4-quinolinecarboxamide, participate in a variety of chemical reactions that enable further functionalization and modification of their molecular structure. These reactions include, but are not limited to, oxidation, alkylation, acylation, and the formation of coordinate bonds with metal ions. Such chemical versatility allows for the synthesis of complex molecules with potential biological activities (Yang, Ke, Wang, Song, Qiu, Liu, & Huang, 2017).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting points, and crystal structures, are influenced by their molecular structure and the nature of their substituents. Polymorphic forms of these compounds can exhibit distinct physical properties due to differences in their crystal packing and molecular interactions, as evidenced by studies on various quinoline carboxamides (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-oxo-N-4-pyridinyl-1,2-dihydro-4-quinolinecarboxamide and related compounds are defined by their reactivity towards various chemical reagents and conditions. Their ability to undergo a wide range of chemical transformations enables the exploration of new synthetic pathways and the discovery of compounds with novel properties and potential applications (Clayden et al., 2005).
特性
IUPAC Name |
2-oxo-N-pyridin-4-yl-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-9-12(11-3-1-2-4-13(11)18-14)15(20)17-10-5-7-16-8-6-10/h1-9H,(H,18,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYUFAZPSXHZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4842432.png)
![5-(3-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4842440.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4842447.png)
methanone](/img/structure/B4842455.png)
![6-(4-chlorophenyl)-2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4842464.png)


![N-[3-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4842494.png)

![2-(4-bromophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4842507.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4842520.png)
![5-{[3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4842534.png)
![methyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4842535.png)
![1-(2,6-dichlorobenzyl)-4-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B4842543.png)